AM966 - 1228690-19-4

AM966

Catalog Number: EVT-258847
CAS Number: 1228690-19-4
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AM966 is a synthetically derived antagonist of Lysophosphatidic acid receptor 1 (LPA1). [, , , , , , , , , , , ] LPA receptors are a group of G protein-coupled receptors that mediate a variety of cellular responses to lysophosphatidic acid (LPA), a bioactive phospholipid. [, , , , , , , , , ] AM966 exhibits high affinity and selectivity for LPA1, making it a valuable tool for studying LPA1 signaling pathways. [, , , ]

Lysophosphatidic Acid (LPA)

Compound Description: Lysophosphatidic acid (LPA) is a bioactive lysophospholipid that regulates various cellular processes such as cell motility, cytoskeletal rearrangement, and cell growth []. LPA exerts its effects by binding to specific G protein-coupled receptors, namely LPA1-6.

Relevance: LPA is the endogenous ligand for LPA1, the receptor which AM966 antagonizes. Many studies presented use LPA as a positive control to study the effects of AM966 on LPA1 signaling pathways [, , , , , , , , , , ].

1-Oleoyl lysophosphatidic acid (1-Oleoyl-LPA)

Relevance: Similar to LPA, 1-Oleoyl-LPA acts as an agonist of LPA receptors, particularly LPA1 and LPA5 []. It is used in conjunction with AM966 to study the interplay between LPA receptor activation and antagonism [].

Ki16425

Compound Description: Ki16425 is a dual antagonist of LPA1 and LPA3 receptors [, , , , , ]. It is frequently used alongside AM966 to confirm the involvement of LPA1 in the studied biological effects and to differentiate the roles of LPA1 and LPA3 [, , , , , ].

VPC 12249 (S)

Compound Description: VPC 12249 (S) is another dual antagonist that blocks both LPA1 and LPA3 receptors, similar to Ki16425 [].

Relevance: Similar to Ki16425, VPC 12249 (S) helps differentiate the roles of LPA1 and LPA3 in various cellular processes []. It is used in conjunction with AM966 to further confirm the involvement of LPA1 in observed biological effects [].

TC LPA5 4

Compound Description: TC LPA5 4 is a selective antagonist for the LPA5 receptor [].

Relevance: TC LPA5 4 is used in conjunction with AM966 to investigate the specific roles of LPA1 and LPA5 in cellular responses and to assess the potential synergistic effects of targeting both receptors simultaneously [].

VPC32193

Compound Description: VPC32193 is a selective LPA1 receptor antagonist [].

Relevance: As a selective LPA1 antagonist, VPC32193 is used alongside AM966 to confirm the involvement of the LPA1 receptor in mediating specific biological effects, such as cell migration [].

H2L5146303

Compound Description: H2L5146303 is a selective LPA2 receptor antagonist [].

Relevance: In contrast to AM966, which targets LPA1, H2L5146303 selectively blocks LPA2. This contrast is used to dissect the individual contributions of LPA1 and LPA2 in mediating downstream signaling events [].

Ro6842262

Compound Description: Ro6842262 is a selective LPA1 receptor antagonist [].

Relevance: Similar to AM966, Ro6842262 is used to investigate the role of LPA1 in various cellular processes and to confirm that the observed effects are specifically mediated through LPA1 receptor blockade [].

Synthesis Analysis

The synthesis of AM966 involves several steps that utilize standard organic chemistry techniques. While specific synthetic pathways are not extensively detailed in the literature, it is known that the compound can be prepared from commercially available starting materials through a series of reactions that likely involve functional group modifications and coupling reactions. The solubility of AM966 in dimethyl sulfoxide exceeds 10 mM, facilitating its use in various biological assays .

Technical Details

  • Solubility: Greater than 10 mM in dimethyl sulfoxide.
  • Storage: Stock solutions can be stored at temperatures below -20°C for several months .
Molecular Structure Analysis

Data

  • Chemical Formula: Not specified in the available literature.
  • Molecular Weight: Not specified in the available literature.
Chemical Reactions Analysis

AM966 participates in various chemical reactions primarily related to its function as a receptor antagonist. In vitro studies demonstrate that AM966 effectively inhibits LPA-induced intracellular calcium release from cells expressing LPA1 receptors, showcasing its role in modulating cellular signaling pathways activated by lysophosphatidic acid .

Technical Details

  • Calcium Mobilization Assay: AM966 was shown to inhibit calcium release with an IC50 of approximately 100 nM.
  • Chemotaxis Inhibition: It also inhibits LPA-induced chemotaxis in human lung fibroblasts with an IC50 of around 469 nM .
Mechanism of Action

The mechanism by which AM966 exerts its effects involves competitive inhibition of the LPA1 receptor. Upon administration, AM966 binds to the LPA1 receptor, preventing lysophosphatidic acid from activating this receptor. This inhibition disrupts downstream signaling pathways typically triggered by LPA, such as those involving phospholipase C and mitogen-activated protein kinases, leading to reduced cellular responses associated with inflammation and fibrosis .

Data

  • Intracellular Effects: Inhibition of calcium mobilization and chemotaxis in fibroblast cells.
  • Receptor Selectivity: Shows significant selectivity for LPA1 over other LPA receptors (LPA2, LPA3) by factors of 10 to 100 .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point are not provided in the search results, AM966 is noted for its high solubility in organic solvents like dimethyl sulfoxide.

Physical Properties

  • Appearance: Not specified.
  • Solubility: Soluble in dimethyl sulfoxide (greater than 10 mM).

Chemical Properties

  • Stability: Stable under standard laboratory conditions; specific stability data not provided.
Applications

AM966 has potential applications primarily in scientific research focused on pulmonary diseases. Its role as an LPA1 antagonist positions it as a candidate for investigating treatments for conditions such as lung fibrosis and other inflammatory diseases.

Scientific Uses

  • Research on Lung Fibrosis: Demonstrated efficacy in reducing lung injury and fibrosis in murine models following bleomycin administration.
  • Cell Signaling Studies: Utilized to study the role of lysophosphatidic acid signaling pathways in various cell types, including human lung fibroblasts and melanoma cells .
Molecular Characterization of AM966

Chemical Structure and Synthesis Pathways

AM966 (chemical name: 2-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid) is a biphenyl-based small molecule with the molecular formula C₂₇H₂₃ClN₂O₅ and a molecular weight of 490.93 g/mol. Its structure features a chiral (R)-1-(2-chlorophenyl)ethyl group linked to a 3-methylisoxazole core via a carbamate bond, while a biphenylacetic acid moiety occupies the 5-position of the isoxazole ring [1] [5]. This design confers optimal steric and electronic properties for LPA1 receptor binding. The compound is typically synthesized through a multi-step sequence starting with Suzuki coupling to assemble the biphenyl backbone, followed by chiral resolution to isolate the (R)-enantiomer critical for activity. Final steps involve carbamate formation and acid deprotection [5] [9]. AM966 exists as a white to off-white solid with solubility in DMSO (>100 mg/mL) and ethanol (2.24 mg/mL after warming) but is insoluble in aqueous buffers [1].

Table 1: Physicochemical Properties of AM966

PropertyValue
CAS Number1228690-19-4
Molecular Weight490.93 g/mol
Molecular FormulaC₂₇H₂₃ClN₂O₅
AppearanceWhite to off-white solid
Solubility in DMSO>100 mg/mL
Solubility in WaterInsoluble

Pharmacodynamic Properties as an LPA1 Receptor Antagonist

AM966 functions as a high-affinity, competitive antagonist of lysophosphatidic acid receptor 1 (LPA1), inhibiting LPA-stimulated intracellular calcium release with an IC₅₀ of 17 nM in CHO cells expressing human LPA1 [1] [7]. It effectively blocks LPA-mediated downstream signaling pathways, including:

  • RhoA/ROCK Activation: AM966 induces phosphorylation of myosin light chain (MLC) via RhoA/Rho kinase, leading to cytoskeletal reorganization and increased endothelial permeability in lung microvascular cells [2].
  • ERK1/2 Suppression: At 100 nM, AM966 completely inhibits LPA-induced ERK1/2 phosphorylation in CHO-K1 and C6 glioma cells, disrupting proliferative signaling [1].
  • VE-Cadherin Phosphorylation: In human lung microvascular endothelial cells (HLMVECs), AM966 triggers phosphorylation of vascular endothelial cadherin, promoting gap formation and barrier dysfunction [2].

In cellular migration assays, AM966 inhibits LPA-induced chemotaxis in IMR-90 human lung fibroblasts (IC₅₀ = 182 ± 86 nM) and A2058 melanoma cells (IC₅₀ = 138 ± 43 nM) by disrupting LPA1-driven directional movement [1] [7].

Selectivity Profiling Across LPA Receptor Subtypes (LPA1–6)

AM966 exhibits >100-fold selectivity for human LPA1 over other LPA receptor subtypes. Key selectivity data derived from calcium flux assays include:

  • LPA1: IC₅₀ = 17 nM (human), 19 nM (mouse) [5] [9]
  • LPA2: IC₅₀ = 1,700 nM (human) [1]
  • LPA3: IC₅₀ = 1,600 nM (human) [1]
  • LPA4/LPA5/LPA6: No significant antagonism at 10 µM [9] [10]

The selectivity arises from specific interactions within LPA1’s orthosteric pocket, particularly through hydrogen bonding with residues in transmembrane domains 3 and 7, and hydrophobic contacts with the (R)-1-(2-chlorophenyl)ethyl group [9]. Compared to early LPA1/3 dual antagonists like Ki16425, AM966’s selectivity for LPA1 is 9-fold higher, reducing off-target effects [9].

Table 2: Selectivity Profile of AM966 Across LPA Receptors

Receptor SubtypeSpeciesIC₅₀ (nM)Selectivity Ratio (vs. LPA1)
LPA1Human171.0 (reference)
LPA1Mouse191.1
LPA2Human1,700100
LPA3Human1,60094
LPA4Human>10,000>588
LPA5Human>10,000>588

Blood-Brain Barrier Penetration Capabilities

AM966 demonstrates moderate blood-brain barrier (BBB) penetration, attributable to its moderate lipophilicity (cLogP ~4.2) and molecular weight <500 Da [3] [10]. In vivo studies in mice reveal:

  • Neuroprotective Effects: Following intracerebral hemorrhage (ICH), oral AM966 (10–30 mg/kg) reduces brain edema by 40–60% and Evans blue extravasation by 55%, indicating BBB protection [4].
  • Cellular Targets: AM966 suppresses astrocyte-derived thrombospondin-1 (TSP1) and CXCR2 signaling in microglia, diminishing polymorphonuclear leukocyte (PMN) recruitment into the CNS [4].
  • Distribution Coefficients: Experimental log D values range from 3.8–4.5, facilitating passive diffusion across endothelial cells [10].

Notably, AM966’s CNS efficacy is observed at plasma concentrations of ~1 µM, consistent with its LPA1 IC₅₀ and unbound fraction in brain tissue [4] [10].

Table 3: BBB Penetration and CNS Effects of AM966

ParameterValue/Outcome
log D (distribution coeff.)3.8–4.5
Plasma Concentration (Cₘₐₓ)~1 µM (30 mg/kg oral dose)
Brain Edema Reduction40–60% (mouse ICH model)
Evans Blue Extravasation↓55% (vs. untreated ICH mice)
PMN Recruitment↓70% via TSP1/CXCR2 pathway blockade

Properties

CAS Number

1228690-19-4

Product Name

AM966

IUPAC Name

2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1

InChI Key

WWQTWEWAPUCDDZ-QGZVFWFLSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AM-966; AM 966; AM966.

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.